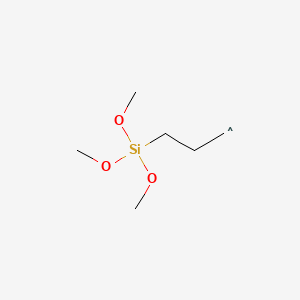
CID 57428127
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CID 57428127 is a versatile compound that combines the properties of polyethylenimine with the functional benefits of trimethoxysilylpropyl groups. This modification enhances its utility in various applications, particularly in the fields of materials science, biotechnology, and industrial chemistry. The compound is often used as a coupling agent, adhesion promoter, and surface modifier due to its ability to form strong bonds with both organic and inorganic materials .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethoxysilylpropyl modified polyethylenimine typically involves the reaction of polyethylenimine with trimethoxysilylpropyl chloride. This reaction is carried out in an organic solvent such as isopropanol, under controlled temperature and pH conditions to ensure the formation of the desired product . The reaction can be represented as follows:
Polyethylenimine+Trimethoxysilylpropyl chloride→Trimethoxysilylpropyl modified polyethylenimine+HCl
Industrial Production Methods
In industrial settings, the production of trimethoxysilylpropyl modified polyethylenimine is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of reactant concentrations, temperature, and mixing rates to optimize the reaction efficiency and product quality .
化学反应分析
Types of Reactions
CID 57428127 undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups that can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can condense with other silanol groups or with hydroxyl groups on surfaces, leading to strong adhesion properties.
Substitution: The amine groups in polyethylenimine can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with trimethoxysilylpropyl modified polyethylenimine include water (for hydrolysis), acids or bases (to catalyze hydrolysis and condensation), and various electrophiles (for substitution reactions). Typical reaction conditions involve ambient to slightly elevated temperatures and controlled pH environments .
Major Products
科学研究应用
CID 57428127 has a wide range of scientific research applications, including:
Gene and Drug Delivery: Its ability to form stable complexes with nucleic acids makes it useful in gene delivery systems.
Surface Modification: It is used to modify surfaces to improve adhesion, hydrophobicity, or hydrophilicity, making it valuable in coatings, adhesives, and sealants.
Biotechnology: It is employed in the immobilization of enzymes and other biomolecules, enhancing their stability and activity.
Materials Science: It is used in the synthesis of advanced materials, including nanocomposites and hybrid materials, due to its ability to form strong bonds with both organic and inorganic components.
作用机制
The mechanism of action of trimethoxysilylpropyl modified polyethylenimine involves several key interactions:
Ionic Interactions: The high cationic charge of polyethylenimine allows it to interact strongly with anionic molecules, such as nucleic acids, facilitating their delivery into cells.
Covalent Bond Formation: The trimethoxysilyl groups can hydrolyze and condense to form covalent siloxane bonds with surfaces, enhancing adhesion and stability.
Hydrophobic Interactions: The ethylene groups in polyethylenimine provide hydrophobic interactions that can influence the solubility and compatibility of the compound with various materials.
相似化合物的比较
Similar Compounds
Polyethylenimine: A base polymer that lacks the silane modification, making it less effective in surface modification and adhesion applications.
Aminopropyltriethoxysilane: Another silane coupling agent that is similar but lacks the polyethylenimine backbone, limiting its ability to form stable complexes with nucleic acids.
Uniqueness
CID 57428127 is unique in its combination of polyethylenimine’s high cationic charge and the silane group’s ability to form strong covalent bonds with surfaces. This dual functionality makes it highly versatile and effective in a wide range of applications, from gene delivery to surface modification .
属性
InChI |
InChI=1S/C6H15O3Si/c1-5-6-10(7-2,8-3)9-4/h1,5-6H2,2-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNOVKKVHFRGMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC[CH2])(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348957 |
Source


|
| Record name | 3-(Trimethoxysilyl)propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136856-91-2, 1962942-06-8 |
Source


|
| Record name | 2-Propanol, reaction products with (3-chloropropyl)trimethoxysilane and polyethylenimine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Trimethoxysilyl)propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














